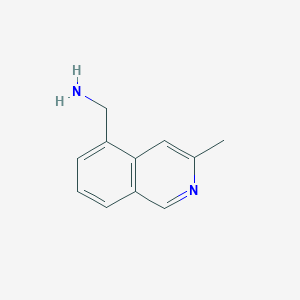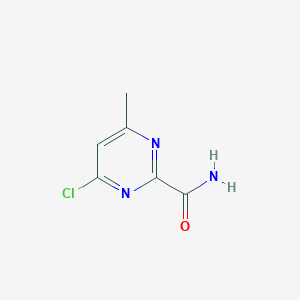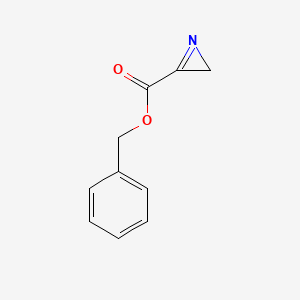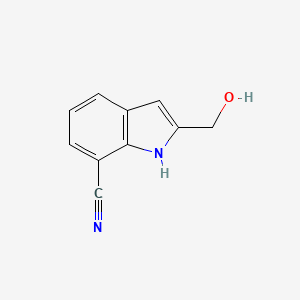
2-(Chloromethyl)-5-(methoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(chlorométhyl)-5-(méthoxyméthyl)pyridine est un composé organique hétérocyclique qui présente un cycle pyridine substitué par des groupes chlorométhyl et méthoxyméthyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(chlorométhyl)-5-(méthoxyméthyl)pyridine implique généralement la chlorométhylation du 5-(méthoxyméthyl)pyridine. Cela peut être réalisé par la réaction du 5-(méthoxyméthyl)pyridine avec du formaldéhyde et de l'acide chlorhydrique en milieu acide. La réaction se produit via la formation d'un intermédiaire, qui est ensuite chloré pour donner le produit souhaité.
Méthodes de production industrielle
À l'échelle industrielle, la production de 2-(chlorométhyl)-5-(méthoxyméthyl)pyridine peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs et de milieux réactionnels contrôlés pour faciliter efficacement le processus de chlorométhylation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(chlorométhyl)-5-(méthoxyméthyl)pyridine subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chlorométhyl peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Oxydation : Le groupe méthoxyméthyl peut être oxydé dans des conditions spécifiques pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle pyridine, conduisant à la formation de dérivés de pyridine réduits.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium, le carbonate de potassium et diverses amines.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé.
Principaux produits formés
Substitution nucléophile : Les produits comprennent des pyridines substituées où l'atome de chlore est remplacé par d'autres groupes fonctionnels.
Oxydation : Les produits comprennent des aldéhydes et des acides carboxyliques.
Réduction : Les produits comprennent des dérivés de pyridine réduits.
Applications de recherche scientifique
Le 2-(chlorométhyl)-5-(méthoxyméthyl)pyridine a plusieurs applications dans la recherche scientifique :
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie pharmaceutique : Le composé est utilisé dans le développement d'agents pharmaceutiques, en particulier ceux qui ciblent le système nerveux central.
Science des matériaux : Il est utilisé dans la synthèse de matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(chlorométhyl)-5-(méthoxyméthyl)pyridine implique son interaction avec diverses cibles moléculaires. Le groupe chlorométhyl peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant à des modifications de leur structure et de leur fonction. Le groupe méthoxyméthyl peut subir des transformations métaboliques, influençant l'activité globale du composé.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(methoxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxymethyl group can undergo metabolic transformations, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Chlorométhyl)pyridine
- 5-(Méthoxyméthyl)pyridine
- 2-(Bromométhyl)-5-(méthoxyméthyl)pyridine
Unicité
Le 2-(chlorométhyl)-5-(méthoxyméthyl)pyridine est unique en raison de la présence de groupes chlorométhyl et méthoxyméthyl sur le cycle pyridine.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-2-3-8(4-9)10-5-7/h2-3,5H,4,6H2,1H3 |
Clé InChI |
PMVHEYDEVHECJU-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CN=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)

![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)






